N,N'-Didodecyldithiooxamide
Overview
Description
N,N’-Didodecyldithiooxamide is a chemical compound with the molecular formula C26H52N2S2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two dodecyl groups attached to a dithiooxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Didodecyldithiooxamide can be synthesized through several methods. One common approach involves the reaction of dodecylamine with carbon disulfide to form dodecyl isothiocyanate. This intermediate is then reacted with another equivalent of dodecylamine to yield N,N’-Didodecyldithiooxamide. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of N,N’-Didodecyldithiooxamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including dodecylamine and carbon disulfide, are fed into the reactor, and the product is continuously collected .
Chemical Reactions Analysis
Types of Reactions
N,N’-Didodecyldithiooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiooxamide group to a thiol or amine group.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenated reagents and catalysts such as palladium on carbon.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkyl or aryl derivatives of N,N’-Didodecyldithiooxamide.
Scientific Research Applications
N,N’-Didodecyldithiooxamide has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N’-Didodecyldithiooxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in coordination chemistry and metal extraction processes. The compound’s dithiooxamide core can chelate metal ions, forming stable, soluble complexes that can be easily separated from the reaction mixture .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dioctyldithiooxamide: Similar structure but with octyl groups instead of dodecyl groups.
N,N’-Didecyldithiooxamide: Similar structure but with decyl groups instead of dodecyl groups.
N,N’-Dihexadecyldithiooxamide: Similar structure but with hexadecyl groups instead of dodecyl groups.
Uniqueness
N,N’-Didodecyldithiooxamide is unique due to its specific dodecyl groups, which provide distinct solubility and reactivity properties compared to its analogs. The length of the alkyl chains influences the compound’s hydrophobicity and its ability to interact with various substrates, making it particularly useful in applications requiring specific solubility characteristics .
Properties
IUPAC Name |
N,N'-didodecylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQUDOKUAAVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074472 | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-88-7 | |
Record name | N1,N2-Didodecylethanedithioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-didodecyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIDODECYLDITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10CR9F93BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-Didodecyldithiooxamide interact with heavy metal ions and what are the downstream effects?
A1: this compound acts as a bidentate chelating agent, meaning it can bind to a metal ion through two donor atoms. In this case, the sulfur and nitrogen atoms in the dithiooxamide structure donate electrons to form coordinate bonds with heavy metal ions []. This interaction effectively captures and removes the metal ions from the solution. Research has demonstrated its effectiveness in extracting copper, nickel, lead, silver, and zinc ions from aqueous solutions [].
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